5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group and an amine group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways .
Result of Action
Similar compounds have been shown to induce a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can either promote or inhibit cell growth, depending on the cellular context . Furthermore, this compound has been shown to impact the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of certain enzymes, inhibiting their activity and thereby altering metabolic pathways . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, such as altered cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in oxidative stress response, thereby modulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . The subcellular distribution of this compound is essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2,3-dimethoxybenzohydrazide with cyanogen bromide in the presence of a base can yield the desired oxadiazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted oxadiazole derivatives with potential biological activities .
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been extensively studied for its scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties and stability.
Comparison with Similar Compounds
5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds such as:
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in biological activity and chemical reactivity.
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: Another closely related compound with different substitution positions, which can result in different pharmacological properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOWTKEFHYBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640783 | |
Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016783-13-3 | |
Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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